molecular formula C25H18N2O2 B1654247 4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol CAS No. 2165332-90-9

4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol

Cat. No.: B1654247
CAS No.: 2165332-90-9
M. Wt: 378.4
InChI Key: QSRXBSZMRHECBM-UHFFFAOYSA-N
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Description

4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol is a complex organic compound that features a unique structure combining a furophenanthroimidazole core with a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of fluorescent materials and sensors

Mechanism of Action

The mechanism of action of 4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol is unique due to its combination of a furophenanthroimidazole core with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2165332-90-9

Molecular Formula

C25H18N2O2

Molecular Weight

378.4

IUPAC Name

4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol

InChI

InChI=1S/C25H18N2O2/c1-13-4-3-5-18-17(13)10-11-19-21(18)23-22(20-14(2)12-29-24(19)20)26-25(27-23)15-6-8-16(28)9-7-15/h3-12,28H,1-2H3,(H,26,27)

InChI Key

QSRXBSZMRHECBM-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)NC(=N4)C6=CC=C(C=C6)O

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)NC(=N4)C6=CC=C(C=C6)O

Origin of Product

United States

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